molecular formula C19H20N2S B1504141 (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole CAS No. 1203507-02-1

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole

Cat. No. B1504141
CAS RN: 1203507-02-1
M. Wt: 308.4 g/mol
InChI Key: RPBRMANNSNGNFS-MAUKXSAKSA-N
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Description

“(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole” is a chemical compound with the CAS Number: 1203507-02-1 . It has a molecular weight of 308.45 . It is also known by the synonym (+)-HyperBTM, HBTM-2.1 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, benzothiazoles in general can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .

Scientific Research Applications

Organic Synthesis

This compound has been extensively explored in the realm of organic synthesis . Its unique structure enables interactions with diverse molecules, culminating in a range of chemical reactions . Specifically, it is hypothesized that (+)-HyperBTM’s interaction with molecules gives rise to the formation of novel compounds .

Pharmaceutical Production

In the field of pharmaceutical production, (+)-HyperBTM has shown promise as a reagent . It serves as a crucial component in the synthesis of various organic compounds, augmenting its significance in the scientific community .

Imaging Applications

The fluorescent properties of (+)-HyperBTM have made it a subject of interest for imaging applications . It acts as a valuable probe, contributing to its potential impact in the scientific landscape .

Catalyst

The compound has also shown promise as a catalyst in various chemical reactions . This is particularly useful in speeding up chemical processes and improving efficiency .

Anti-Tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Molecular Docking Studies

Structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(2S,3R)-2-phenyl-3-propan-2-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-13(2)15-12-21-16-10-6-7-11-17(16)22-19(21)20-18(15)14-8-4-3-5-9-14/h3-11,13,15,18H,12H2,1-2H3/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBRMANNSNGNFS-MAUKXSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N[C@@H]1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 2
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 3
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 4
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 5
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 6
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole

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